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molecular formula C14H11I B8512069 1-Iodo-3-(2-phenylethenyl)benzene CAS No. 81228-91-3

1-Iodo-3-(2-phenylethenyl)benzene

Cat. No. B8512069
M. Wt: 306.14 g/mol
InChI Key: ALMYMFCFNLMOPS-UHFFFAOYSA-N
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Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 26.65 g (0.1 mol) of 3-iodobenzoyl chloride, 13 g (0.125 mol) of styrene, 12.93 g (0.1 mol) of ethyl-diisopropylamine and 0.575 g (0.001 mol) of bis-(dibenzylidene-acetone)-palladium(O) are used. After a reaction time of 3 hours at the reflux temperature in 150 ml of propionitrile, 3.05 g (0.01 mol) of 3-iodostilbene, corresponding to a yield of 10% of theory, are obtained; melting point 96° C.
Quantity
26.65 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
12.93 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylidene-acetone) palladium(O)
Quantity
0.575 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
10%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=O.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(C(C)C)C(C)C)C>C(#N)CC>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
26.65 g
Type
reactant
Smiles
IC=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
12.93 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
bis-(dibenzylidene-acetone) palladium(O)
Quantity
0.575 g
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(CC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 3.05 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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